Bis(hexamethylene)triamine

Polyurethane Foam Crosslinker Morphology

Bis(hexamethylene)triamine (BHMT), also known as N-(6-aminohexyl)-1,6-hexanediamine, is a linear aliphatic triamine with the molecular formula C12H29N3 and a molecular weight of 215.38 g/mol. It is characterized by two primary amine groups and one secondary amine group separated by flexible hexamethylene chains.

Molecular Formula C12H29N3
Molecular Weight 215.38 g/mol
CAS No. 67875-37-0
Cat. No. B3428390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(hexamethylene)triamine
CAS67875-37-0
Molecular FormulaC12H29N3
Molecular Weight215.38 g/mol
Structural Identifiers
SMILESC(CCCNCCCCCCN)CCN
InChIInChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2
InChIKeyMRNZSTMRDWRNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(hexamethylene)triamine (CAS 143-23-7) Procurement Guide: Properties and Industrial Utility


Bis(hexamethylene)triamine (BHMT), also known as N-(6-aminohexyl)-1,6-hexanediamine, is a linear aliphatic triamine with the molecular formula C12H29N3 and a molecular weight of 215.38 g/mol [1]. It is characterized by two primary amine groups and one secondary amine group separated by flexible hexamethylene chains [2]. At room temperature, BHMT is a colorless crystalline solid or flakes with a melting point of 32–34°C and a boiling point of 163–165°C at 4 mmHg [1][3]. Its primary industrial role is as a curing agent for epoxy resins and as a crosslinker in polyurethane and polyamide formulations, where the extended carbon chain imparts distinct mechanical and processing properties compared to shorter-chain analogs [2].

Why Substituting Bis(hexamethylene)triamine with DETA or TEPA in Formulations Compromises Performance


Bis(hexamethylene)triamine cannot be arbitrarily substituted with shorter-chain or more reactive ethyleneamines like diethylenetriamine (DETA) or tetraethylenepentamine (TEPA) due to fundamental differences in molecular architecture that govern polymer network morphology, mechanical behavior, and substrate adhesion. The hexamethylene spacers in BHMT confer greater chain flexibility and hydrophobicity compared to the ethylene bridges in DETA and TEPA, directly impacting crosslink density, gel time, and the resulting material properties [1][2]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance outcomes in epoxy curing, polyurethane foaming, and adhesion applications.

Quantitative Differentiation of Bis(hexamethylene)triamine Against Key Amine Comparators


BHMT vs. DETA: Divergent Polyurethane Foam Morphology and Comfort Properties

In polyurethane foam formulations, BHMT produces significantly larger cell and pore sizes compared to DETA, attributable to differences in drainage flow rate, reactivity, and hydrogen bonding during foam formation [1]. This morphological divergence directly influences static and dynamic comfort properties, with BHMT yielding lower hysteresis loss and higher sag factor, which are critical for cushioning applications [1].

Polyurethane Foam Crosslinker Morphology

BHMT vs. TEPA: Comparative Epoxy Reactivity in Maleimide-Epoxy Thermosets

In the thermal curing of maleimide-epoxy (MIE) compounds with long-chain aliphatic amines, BHMT exhibited slightly lower reactivity compared to tetraethylenepentamine (TEPA), while diamines (2-MPMDA and 2,2,4-TMDA) showed the least reactivity [1]. This intermediate reactivity profile allows for controlled curing kinetics without the extreme exotherms often associated with TEPA, while still achieving excellent thermal stability and chemical resistance in the cured network [1].

Epoxy Curing Maleimide-Epoxy Reactivity

BHMT-Containing Adhesive Compositions: Quantified Sag Resistance Performance

Patent disclosures for adhesive compositions employing BHMT as part of a multifunctional amine package demonstrate quantifiable sag resistance, a critical property for vertical or overhead application. Formulations with BHMT and a synergist achieve sag resistance ranging from 10 mm to 300 mm, with a preferred embodiment exceeding 40 mm [1][2]. This performance is achieved at amine concentrations at least 10% less than the epoxy resin concentration, indicating efficient network formation without excessive amine loading [1].

Epoxy Adhesive Sag Resistance Curing Agent

BHMT vs. Potassium Chloride and Polyetherdiamine: Superior Shale Inhibition in Drilling Fluids

In water-based drilling fluid applications, BHMT demonstrated superior inhibition of shale swelling and dispersion compared to conventional inhibitors potassium chloride (KCl) and polyetherdiamine POP230 [1][2]. The inhibitive performance was evaluated through bentonite inhibition tests and cuttings hot-rolling dispersion tests, with BHMT showing effective inhibition at concentrations compatible with standard drilling fluid additives [1].

Drilling Fluid Shale Inhibitor Clay Swelling

BHMT-Based Epoxy Cured Compositions: Koenig Hardness Development Profile

Epoxy adhesive compositions cured with BHMT and a synergist exhibit a defined Koenig hardness development profile. The cured composition achieves a Koenig hardness ranging from 2 to 70, with a 1-day hardness value between 2 and 20 [1]. This hardness development range is achieved under the condition that the amine concentration is at least 10% less than the epoxy resin concentration, indicating efficient crosslinking with reduced amine loading [1].

Epoxy Curing Hardness Development Coating

High-Value Application Scenarios for Bis(hexamethylene)triamine Based on Quantitative Differentiation


Flexible Polyurethane Foam for Automotive Seating and Cushioning

When formulating flexible polyurethane foams for automotive seating, headrests, or comfort cushioning, BHMT should be prioritized over DETA as the amine crosslinker. The direct comparative evidence demonstrates that BHMT yields larger cell structures, lower hysteresis loss, and higher sag factor, translating to superior dynamic comfort and reduced vibration transmissibility [1]. Procurement of BHMT for these applications is justified by the measurable improvement in end-user comfort metrics, a key differentiator in competitive automotive interior markets.

Controlled-Reactivity Epoxy Curing for High-Performance Composites and Adhesives

In epoxy formulations where TEPA's high reactivity leads to unacceptably short pot life or excessive exotherms, and where slower diamines compromise throughput, BHMT serves as the optimal intermediate. The reactivity ranking established in maleimide-epoxy systems—TEPA > BHMT > diamines—positions BHMT as the curing agent of choice for composite manufacturing, structural adhesives, and electronic encapsulation requiring balanced workability and robust thermal/mechanical properties [2]. Procurement of BHMT is recommended when formulators seek to avoid the processing extremes of TEPA while maintaining faster cure than diamine alternatives.

High-Sag-Resistance Epoxy Adhesives for Vertical and Overhead Bonding

For construction, infrastructure repair, and industrial assembly applications requiring non-slump adhesive performance on vertical or overhead surfaces, BHMT-containing amine packages offer quantifiable sag resistance up to 300 mm [3][4]. Formulators developing structural epoxy adhesives for these challenging application geometries should select BHMT-based curatives over generic ethyleneamines that lack documented sag resistance performance. The patent-validated performance range (10–300 mm) provides a procurement-relevant specification for quality assurance and formulation development.

High-Performance Water-Based Drilling Fluids for Shale Formations

In oil and gas well construction through reactive shale formations, BHMT should be selected over traditional shale inhibitors like potassium chloride (KCl) or polyetherdiamine POP230. The direct comparative evidence establishes BHMT's superior inhibition of shale swelling and dispersion in water-based drilling fluids [5][6]. Procurement of BHMT for drilling fluid formulations is justified by the potential reduction in wellbore instability, diminished non-productive time, and improved drilling efficiency in challenging shale lithologies.

Technical Documentation Hub

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